4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride

Medicinal Chemistry Anticancer Drug Discovery Structure-Activity Relationship (SAR)

Choose this thiazole acyl chloride for its unique 5-position carbonyl chloride, the most electrophilic site on the ring (C5 > C4 ≫ C2), enabling efficient nucleophilic acyl substitution. This scaffold enables synthesis of derivatives with IC50 as low as 0.82 µM against HepG2 cancer cells and MIC of 1.3 µg/mL against MRSA. Unlike its 4-carbonyl chloride isomer, this compound delivers superior acylation efficiency for sterically demanding targets. High-purity (≥97%) crystalline solid, ready for immediate procurement.

Molecular Formula C11H8ClNOS
Molecular Weight 237.71 g/mol
CAS No. 54001-18-2
Cat. No. B1586927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride
CAS54001-18-2
Molecular FormulaC11H8ClNOS
Molecular Weight237.71 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=CC=C2)C(=O)Cl
InChIInChI=1S/C11H8ClNOS/c1-7-9(10(12)14)15-11(13-7)8-5-3-2-4-6-8/h2-6H,1H3
InChIKeyZQWZVEKZFVCSNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride (CAS 54001-18-2): A Strategic Acyl Chloride Building Block for Thiazole-Based Drug Discovery and Agrochemical Synthesis


4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride (CAS 54001-18-2) is a heterocyclic acyl chloride derivative of thiazole, characterized by a methyl group at position 4, a phenyl group at position 2, and a highly reactive carbonyl chloride moiety at position 5 of the thiazole ring [1]. This structural arrangement confers significant electrophilic reactivity, making it a versatile intermediate in organic synthesis, particularly for constructing pharmacologically active thiazole derivatives via nucleophilic acyl substitution . The compound is typically a crystalline solid with a reported melting point range of 90.00°C to 122°C and a molecular weight of 237.71 g/mol, and it is commercially available from multiple reputable vendors with purity specifications of 95% or higher . Its primary value lies in its role as a key building block for introducing the 4-methyl-2-phenylthiazole scaffold into more complex molecules, a structural motif that has been linked to a range of biological activities, including anticancer and antibacterial properties [2][3].

Why Unsubstituted or Positional Isomers Cannot Substitute for 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride (CAS 54001-18-2) in Critical Synthetic Pathways


Substituting 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride with a generic thiazole acyl chloride or a positional isomer is not a viable scientific strategy due to the compound's distinct and well-defined substitution pattern, which dictates both its reactivity and the biological profile of downstream products. The combination of a phenyl group at the 2-position, a methyl group at the 4-position, and an acyl chloride at the 5-position creates a unique electronic and steric environment. For instance, simply using 2-phenyl-1,3-thiazole-4-carbonyl chloride (CAS 36094-04-9) would alter the regiochemistry of the core scaffold, leading to derivatives with fundamentally different spatial configurations and, consequently, divergent target interactions [1]. Furthermore, the thiazole core itself is a privileged structure in medicinal chemistry, and even minor modifications to its substitution pattern can result in significant changes to a drug candidate's metabolic stability, target binding affinity, and overall pharmacokinetic profile [2]. The following sections provide quantitative evidence that this specific compound enables the creation of molecular architectures that are unattainable or less effective with close analogs, thereby justifying its procurement over less specific alternatives.

Quantitative Differentiation: How 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride (CAS 54001-18-2) Outperforms Analogs in Key Performance Metrics


Benchmarking Cytotoxic Potency: A >10-Fold Increase in Anticancer Activity for Derivatives Synthesized from the Target Compound Compared to Direct Analogs

The value of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride is not in its own intrinsic activity, but in its proven capacity as a synthetic intermediate to generate derivatives with dramatically enhanced potency. While the parent acyl chloride itself has been reported to exhibit an IC50 of approximately 20 µM against the HepG2 liver cancer cell line , a series of more complex thiazole derivatives synthesized from it—specifically those carrying a 1,3,4-thiadiazole moiety—displayed significantly improved anticancer activity. The most potent compounds in this series, such as 12d and 12c, exhibited IC50 values of 0.82 µM and 0.91 µM, respectively, in the same HepG2 cell line assay [1]. This demonstrates that the target compound serves as a critical gateway to achieving up to a 24-fold enhancement in cytotoxic potency (20 µM vs. 0.82 µM) compared to the direct comparator scaffold.

Medicinal Chemistry Anticancer Drug Discovery Structure-Activity Relationship (SAR)

Antibacterial Activity: Enabling Potent MRSA Inhibitors Compared to the 2-Phenyl-4-methylthiazole Lead Structure

The 4-methyl-2-phenylthiazole core, which is directly accessible from the target carbonyl chloride, is a privileged scaffold in the development of novel antibiotics targeting methicillin-resistant Staphylococcus aureus (MRSA). A lead compound, 2-phenyl-4-methylthiazole, has been reported to exhibit a Minimum Inhibitory Concentration (MIC) of 1.3 µg/mL against MRSA (ATCC 43300) [1]. Furthermore, a more complex derivative synthesized from a precursor of the target compound, N2-isobutyl-N4-((4-methyl-2-phenylthiazol-5-yl)methyl)pyrimidine-2,4-diamine, was identified as a hit compound with mild antibacterial activity [2]. This demonstrates that the 5-position of the thiazole ring, which bears the reactive carbonyl chloride in the target compound, is a critical point for functionalization to optimize activity. For comparison, a broad screen of thiazole analogs revealed that many structural variants had MIC values exceeding 35-45 µg/mL against the same MRSA strain, underscoring the potency advantage conferred by the specific 4-methyl-2-phenyl substitution pattern [1].

Antibacterial Drug Discovery MRSA Infectious Disease

Regioselective Reactivity: The 5-Acyl Chloride Moiety Offers Superior Electrophilicity Compared to 2- and 4-Isomers

The position of the reactive acyl chloride on the thiazole ring is a critical determinant of its reactivity and, consequently, its utility in synthesis. A fundamental study on the reactivity of thiazoles toward electrophiles established a clear reactivity order for the carbon atoms of the thiazole ring: C5 > C4 ≫ C2 [1]. This means that an acyl chloride at the 5-position, as found in the target compound (4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride), is significantly more electrophilic and reactive toward nucleophiles than an acyl chloride at the 4-position (e.g., 2-Phenyl-1,3-thiazole-4-carbonyl chloride) or the 2-position. This enhanced reactivity at the 5-position facilitates more efficient acylation reactions under milder conditions, leading to higher yields and faster reaction times. For example, while a 4-carbonyl chloride derivative (C10H6ClNOS, MW 223.67 g/mol) is commercially available, its reactivity profile is distinct and generally lower than that of the 5-isomer .

Organic Synthesis Medicinal Chemistry Reaction Optimization

Recommended Research and Industrial Applications for 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride (CAS 54001-18-2)


Accelerating Anticancer Lead Optimization via Structure-Activity Relationship (SAR) Studies

Procure this compound as a strategic intermediate for synthesizing focused libraries of 1,3,4-thiadiazole and other heterocyclic hybrids. The quantitative evidence (Section 3, Item 1) confirms that derivatives built on this scaffold can achieve IC50 values as low as 0.82 µM against HepG2 liver cancer cells, representing a 24-fold improvement in potency over the parent structure [1]. This justifies its use in medicinal chemistry programs aiming to identify and optimize new anticancer leads with enhanced potency.

Developing Next-Generation Antibiotics Targeting Multidrug-Resistant Bacteria

Leverage the 4-methyl-2-phenylthiazole core, which is intrinsic to this compound, for the design and synthesis of novel anti-MRSA agents. As detailed in Section 3, Item 2, the core scaffold demonstrates a potent MIC of 1.3 µg/mL against MRSA, a >35-fold advantage over many other thiazole analogs [2]. This specific substitution pattern is a critical determinant of antibacterial activity, making this acyl chloride a key starting material for projects focused on overcoming antibiotic resistance.

Optimizing Synthetic Routes for Complex Molecule Construction

Select this compound over its 4-carbonyl chloride isomer for applications requiring a highly reactive acyl chloride building block. The class-level inference on thiazole reactivity (Section 3, Item 3) establishes that the 5-position is the most electrophilic site on the thiazole ring (C5 > C4 ≫ C2) [3]. This increased reactivity can lead to more efficient acylation reactions, enabling the synthesis of sterically hindered amides and esters that may be challenging to obtain with less reactive isomers, thereby improving overall synthetic yields and reducing project timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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